[1,2-13C2]Glycolaldehyde chemical properties and structure
[1,2-13C2]Glycolaldehyde chemical properties and structure
An In-Depth Technical Guide to [1,2-13C2]Glycolaldehyde for Advanced Research Applications
Introduction: The Significance of a Labeled Simple Sugar
[1,2-13C2]Glycolaldehyde is the stable isotope-labeled form of glycolaldehyde, the smallest and simplest α-hydroxy aldehyde.[1][2] While its unlabeled counterpart is a key intermediate in biological pathways such as the pentose phosphate shunt and purine catabolism, the incorporation of two heavy carbon-13 atoms transforms this simple molecule into a powerful analytical tool.[1][3] This guide provides a comprehensive overview of the chemical properties, structure, and applications of [1,2-13C2]Glycolaldehyde, designed for researchers, chemists, and drug development professionals who require precise molecular tracers for quantitative and mechanistic studies. Its primary utility lies in metabolic flux analysis (MFA), research into advanced glycation end products (AGEs), and as a robust internal standard for mass spectrometry.[4][5][6]
Part 1: Molecular Profile and Physicochemical Properties
A thorough understanding of the fundamental properties of [1,2-13C2]Glycolaldehyde is critical for its effective application in experimental design.
Chemical Structure and Isotopic Labeling
[1,2-13C2]Glycolaldehyde possesses a two-carbon backbone where both carbon atoms are the stable isotope 13C.[2] This specific labeling is crucial as it ensures that any metabolic fragments derived from this molecule can be tracked and distinguished from their endogenous, 12C-containing counterparts. The structure consists of an aldehyde group (-CHO) and an adjacent hydroxyl group (-OH), making it a highly reactive bifunctional molecule.[3]
Caption: Molecular structure of [1,2-13C2]Glycolaldehyde.
Structural States: From Monomer to Dimer
The physical state of glycolaldehyde dictates its molecular structure. In the gaseous phase, it exists as a simple monomer.[1] However, as a solid, it dimerizes to form 2,5-dihydroxy-1,4-dioxane, a more thermodynamically stable six-membered ring.[1][7] In aqueous solutions, where it is highly soluble, glycolaldehyde establishes a complex equilibrium between the monomer, its hydrate, and various oligomeric forms.[1][3][7] This behavior is critical for researchers to consider when preparing solutions, as the reactive free aldehyde is often a minor component of the mixture.[1]
Caption: Equilibrium of glycolaldehyde forms in aqueous solution.
Physicochemical Data
The following table summarizes the key physicochemical properties of [1,2-13C2]Glycolaldehyde.
| Property | Value | Source |
| IUPAC Name | [1,2-13C2]2-hydroxyacetaldehyde | [8] |
| Synonyms | Glycolaldehyde-1,2-13C2, 2-hydroxyacetaldehyde-13C2 | [8] |
| CAS Number | 478529-69-0 | [2][8] |
| Molecular Formula | [13C]2H4O2 | [2] |
| Molecular Weight | 62.04 g/mol | [2] |
| Exact Mass | 62.027839037 Da | [8] |
| Appearance | Typically supplied as a solid or in an aqueous solution. | [9] |
| Solubility | Highly soluble in water (approx. 725 g/L for unlabeled). | [3] |
| InChI Key | WGCNASOHLSPBMP-ZDOIIHCHSA-N | [8] |
Part 2: Chemical Reactivity, Handling, and Storage
The utility of [1,2-13C2]Glycolaldehyde is intrinsically linked to its reactivity. Proper handling is essential to maintain its integrity and ensure experimental success.
Reactivity Profile
Glycolaldehyde is a highly reactive molecule due to the presence of both an aldehyde and a hydroxyl group.[1][3] The aldehyde functionality makes it susceptible to nucleophilic attack and oxidation to glycolic acid.[10][11] Its α-hydroxy position facilitates enolization, which can lead to air oxidation and the formation of glyoxal and superoxide.[12]
Key reactions include:
-
Dimerization and Polymerization: It has a strong tendency to form a stable dimer and can undergo aldol condensation to form polymers, especially under basic conditions.[7]
-
Maillard Reaction: In the presence of amines, such as amino acids, it readily undergoes Maillard reactions to form complex products.[7]
-
Incompatibilities: It can react violently with strong oxidizing agents, acids, and bases.[13]
Protocol for Safe Storage and Handling
To ensure the stability and purity of [1,2-13C2]Glycolaldehyde, the following protocol is recommended.
Objective: To properly store and handle the compound to prevent degradation and ensure user safety.
Materials:
-
[1,2-13C2]Glycolaldehyde (solid or aqueous solution)
-
Appropriate solvent (e.g., ultrapure water, if starting from solid)
-
Inert gas (e.g., Argon or Nitrogen)
-
Properly sealed storage vials
-
Personal Protective Equipment (PPE): safety goggles, gloves, lab coat
Procedure:
-
Receiving and Initial Inspection: Upon receipt, inspect the container for any damage. Note the form of the compound (solid or solution).
-
Storage Conditions: The material is stable under normal ambient temperatures and pressures.[13] Store the vial in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizers.[13] For long-term storage, refrigeration is often recommended.
-
Handling Solid Form: If working with the solid form, handle it in a controlled environment to minimize moisture absorption. The enrichment of fine dust can lead to the danger of a dust explosion.[13]
-
Preparing Aqueous Solutions:
-
Causality: Because glycolaldehyde readily forms various species in water, solutions should be prepared fresh for quantitative applications.
-
Weigh the required amount of solid [1,2-13C2]Glycolaldehyde.
-
Dissolve in high-purity, deoxygenated water or buffer.
-
If storing the solution, blanket the headspace of the vial with an inert gas like argon before sealing to prevent air oxidation.
-
-
Personal Safety: Always wear appropriate PPE. Avoid inhalation of dust if handling the solid form. In case of contact with skin or eyes, rinse cautiously with water.[13]
Part 3: Core Applications in Scientific Research
The dual 13C-labeling of glycolaldehyde makes it an invaluable tool for tracing metabolic pathways and quantifying biological processes.
Metabolic Flux Analysis (MFA)
In MFA, stable isotope tracers are used to map the flow of atoms through metabolic networks. [1,2-13C2]Glycolaldehyde is an excellent probe for pathways that utilize two-carbon units.
Expertise & Causality: By introducing [1,2-13C2]Glycolaldehyde to a biological system (e.g., cell culture), the labeled carbons are incorporated into downstream metabolites. The resulting mass shifts and patterns in these metabolites, detected by mass spectrometry (MS) or NMR, reveal the active metabolic routes and their relative fluxes. The intact 13C-13C bond provides unique information that single-labeled tracers cannot.
Caption: General workflow for a metabolic flux experiment.
This technique has been used to study the conversion of glycolaldehyde to acetyl-CoA and other central metabolites, providing insight into engineered or native metabolic pathways.[14]
Advanced Glycation End Product (AGE) Research
AGEs are formed through non-enzymatic reactions between sugars and proteins or lipids and are implicated in aging and diabetic complications. Glycolaldehyde is a highly reactive precursor of AGEs.[15][16]
Trustworthiness: Using [1,2-13C2]Glycolaldehyde allows for the unambiguous identification of AGEs derived specifically from this precursor. Researchers can modify proteins like bovine serum albumin (BSA) with the labeled aldehyde and use mass spectrometry to precisely identify the resulting modifications and track their fate in biological systems.[15] This helps to distinguish the effects of glycolaldehyde-derived AGEs from those formed by other precursors like methylglyoxal or glyoxal.[15]
Quantitative Analysis via Isotope Dilution Mass Spectrometry
Authoritative Grounding: The gold standard for quantifying small molecules in complex biological matrices is isotope dilution mass spectrometry. [1,2-13C2]Glycolaldehyde serves as an ideal internal standard for measuring the concentration of endogenous, unlabeled glycolaldehyde.
Protocol for Quantification:
-
A known amount of [1,2-13C2]Glycolaldehyde (the "heavy" standard) is spiked into a biological sample (e.g., plasma, cell lysate).
-
The sample is processed to extract the analyte of interest.
-
The extract is analyzed by LC-MS or GC-MS.
-
The mass spectrometer detects both the native glycolaldehyde (at mass M) and the labeled standard (at mass M+2).
-
Because the standard and analyte have nearly identical chemical properties, they behave identically during extraction and ionization. Any sample loss affects both equally.
-
The concentration of the native glycolaldehyde is calculated from the ratio of the MS signal of the native compound to that of the known amount of the added standard.
Part 4: Analytical Characterization
The primary methods for analyzing [1,2-13C2]Glycolaldehyde and its metabolic products are mass spectrometry and NMR spectroscopy.
Mass Spectrometry (MS)
In MS, the key feature of [1,2-13C2]Glycolaldehyde is its +2 Da mass shift compared to the natural compound. This clear mass difference allows for its easy detection and differentiation in complex mixtures. When coupled with chromatographic separation (LC or GC), this enables highly sensitive and specific quantification and tracing.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Conclusion
[1,2-13C2]Glycolaldehyde is more than just a heavy version of a simple sugar; it is a precision tool for modern scientific inquiry. Its well-defined chemical properties, combined with the power of isotopic labeling, provide researchers in metabolism, toxicology, and drug development with an authoritative method to trace biochemical pathways, quantify endogenous molecules, and understand complex disease mechanisms like those driven by advanced glycation end products. The deliberate and informed use of this reagent, grounded in an understanding of its structure and reactivity, is key to unlocking new insights in biological and chemical sciences.
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Okawa, E. et al. (2013). Glycolaldehyde induces cytotoxicity and increases glutathione and multidrug-resistance-associated protein levels in Schwann cells. Biological & Pharmaceutical Bulletin, 36(7), 1111-7. [Link]
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Giron, D. et al. (2023). In vivo implementation of a synthetic metabolic pathway for the carbon-conserving conversion of glycolaldehyde to acetyl-CoA. Metabolic Engineering Communications, 16, e00222. [Link]
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ACS Publications. Oxygen-18 Exchange Reactions of Aldehydes and Ketones. [Link]
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